Diethyl aminomethylphosphonate
Overview
Description
Diethyl aminomethylphosphonate is a chemical compound with the molecular formula C5H14NO3P . It is also known by other names such as Diethyl aminomethanephosphonate and diethoxyphosphorylmethanamine .
Synthesis Analysis
The synthesis of α-aminophosphonates, which includes diethyl aminomethylphosphonate, can be achieved using diphenylphosphinic acid as an efficient organocatalyst . This process involves a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The reaction time, catalyst amount, and medium temperature are optimized using a full factorial experiment design .Molecular Structure Analysis
The molecular structure of diethyl aminomethylphosphonate is represented by the InChI code1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3
. The molecular weight of the compound is 167.14 g/mol . Physical And Chemical Properties Analysis
Diethyl aminomethylphosphonate is a liquid at room temperature . Its molecular weight is 167.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Corrosion Inhibition
Diethyl aminomethylphosphonates have been studied for their potential as corrosion inhibitors. Research shows that α-aminophosphonates, including various diethyl aminomethylphosphonate derivatives, can effectively inhibit mild steel corrosion in hydrochloric acid, which is useful in industrial pickling processes. These compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors. Their effectiveness has been supported by various methods including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and atomic force microscopy (Gupta et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of α-phosphonates, including diethyl aminomethylphosphonate derivatives, have been extensively researched. These compounds are of interest due to their potential biological activities and applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis typically involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit (Ouahrouch et al., 2014).
Photodegradation in Water
Phosphonates, including diethyl aminomethylphosphonates, are known for their resistance to degradation, often producing aminomethylphosphonic acid (AMPA) as a metabolite. Studies on the photodegradation of phosphonates in water have shown that these substances undergo UV light conversion, which is enhanced in the presence of iron. This research is significant for understanding the environmental fate of phosphonates (Lesueur, Pfeffer, & Fuerhacker, 2005).
Anticancer and Apoptosis-Inducing Properties
Diethyl aminomethylphosphonate derivatives have been explored for their anticancer properties. Research has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on hepatocellular carcinoma cells, indicating its potential as an anticancer agent (Qu et al., 2010).
Synthesis of Functionalized Aminomethylphosphonites
The synthesis of new functionalized aminomethylphosphonites and bis(aminomethyl)phosphinates has been proposed for various applications. This synthesis involves the aminomethylation of esters of hypophosphorous acid using chloro-, alkoxy-, and amino-substituted methylamines (Prishchenko et al., 2010).
properties
IUPAC Name |
diethoxyphosphorylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCDEFKKLRXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364566 | |
Record name | diethyl aminomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl aminomethylphosphonate | |
CAS RN |
50917-72-1 | |
Record name | diethyl aminomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (aminomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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